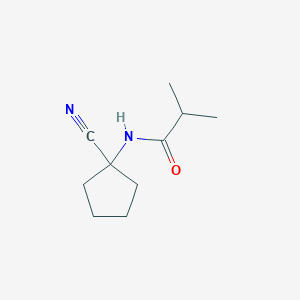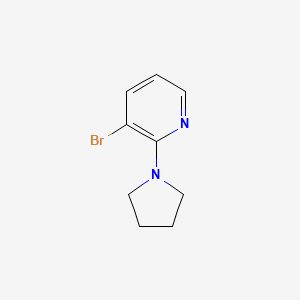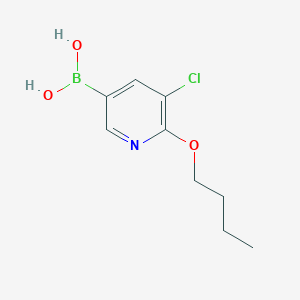
N-(1-cyanocyclopentyl)-2-methylpropanamide
Vue d'ensemble
Description
N-(1-cyanocyclopentyl)-2-methylpropanamide, also known as N-cyclopentyl-2-methylpropanamide, is a synthetic organic compound that is widely used in scientific research. It has a wide range of applications, ranging from drug development and medical research to the study of protein-protein interactions. N-cyclopentyl-2-methylpropanamide is a valuable tool for scientists as it is highly versatile and can be used to study a variety of biological processes.
Applications De Recherche Scientifique
1. Role in Pharmaceutical Compound Degradation Studies
N-(1-cyanocyclopentyl)-2-methylpropanamide is identified as a stable product formed during the decomposition of 2,2'-azobis(2-methylpropanenitrile) (AIBN), commonly used in radical-mediated degradation studies of pharmaceutical compounds. This compound can serve as a marker to confirm the working of AIBN and to monitor the kinetic formation of free radical species (Wells-Knecht & Dunn, 2019).
2. Application in Chemical Synthesis
This compound has implications in the synthesis of various chemical compounds. It can be a part of synthesis routes involving heterocyclic compounds, possibly playing a role in the formation of biologically active molecules with potential pharmaceutical applications (Darwish et al., 2014).
3. Utility in Analytical Chemistry
This compound also finds utility in analytical chemistry, particularly in the characterization of chemical reactions and the stability of certain chemical structures, contributing to a deeper understanding of complex chemical processes (Nishio et al., 2005).
Propriétés
IUPAC Name |
N-(1-cyanocyclopentyl)-2-methylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O/c1-8(2)9(13)12-10(7-11)5-3-4-6-10/h8H,3-6H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFERAZUCTFXDRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1(CCCC1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















